molecular formula C2H6FKO3P B13424980 Potassium ethyl monofluorophosphate CAS No. 358-69-0

Potassium ethyl monofluorophosphate

Cat. No.: B13424980
CAS No.: 358-69-0
M. Wt: 167.14 g/mol
InChI Key: QRXGMKURFWSAOB-UHFFFAOYSA-N
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Description

Potassium ethyl monofluorophosphate is an organophosphorus compound that contains a monofluorophosphate groupThe monofluorophosphate group is characterized by the substitution of one oxygen atom in a phosphate group with a fluorine atom, resulting in the formula PO3F2− .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium ethyl monofluorophosphate can be synthesized through the reaction of potassium fluoride with ethyl monofluorophosphate. The reaction typically involves the use of an organic solvent and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of difluorophosphate with an alkali, such as potassium hydroxide. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Potassium ethyl monofluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate derivatives, while reduction can produce phosphite compounds .

Mechanism of Action

The mechanism of action of potassium ethyl monofluorophosphate involves its interaction with specific molecular targets, such as enzymes. The monofluorophosphate group can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation .

Biological Activity

Potassium ethyl monofluorophosphate (PEMFP) is an inorganic compound that has garnered attention for its biological activity, particularly in dental care. This article explores the mechanisms through which PEMFP exerts its effects, its applications in preventing dental caries, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the molecular formula C2H6FPO4\text{C}_2\text{H}_6\text{FPO}_4. It is a member of the monofluorophosphate family, characterized by a phosphate group where one oxygen atom is substituted with a fluorine atom. The compound is crystalline and soluble in water, making it suitable for various applications, especially in oral health products.

The biological activity of PEMFP is primarily attributed to its fluoride component, which is known for its anticariogenic properties. The mechanisms through which PEMFP operates include:

  • Inhibition of Bacterial Metabolism : PEMFP inhibits enzymes involved in the metabolism of oral pathogens, notably Streptococcus mutans, a major contributor to dental caries. Research indicates that it can inhibit ADP-glucose pyrophosphorylase, reducing polysaccharide synthesis that contributes to plaque formation and acid production .
  • Promotion of Remineralization : The fluoride ion released from PEMFP can enhance the remineralization of tooth enamel, counteracting the effects of demineralization caused by acidic environments .
  • Acid Resistance : Studies have shown that PEMFP improves enamel acid resistance by replacing hydroxyl ions in hydroxyapatite with fluoride ions, forming a more acid-resistant structure .

Applications

PEMFP is primarily used in dental care products such as toothpaste and mouth rinses. Its effectiveness in reducing dental caries has been substantiated through various studies:

  • Inhibition of Plaque Formation : Clinical studies demonstrate that toothpaste containing PEMFP significantly reduces plaque accumulation compared to control groups .
  • Improved Enamel Protection : Research has shown that formulations containing PEMFP provide better protection against acid-induced erosion compared to those without it .

Comparative Analysis with Other Compounds

To better understand the effectiveness of PEMFP, it is useful to compare it with other fluoride compounds such as sodium monofluorophosphate (MFP) and sodium fluoride (NaF). The table below summarizes key characteristics:

CompoundFluoride SourceMechanism of ActionEffectiveness in Caries Prevention
This compound (PEMFP)Fluoride ionInhibits bacterial enzymes; promotes remineralizationHigh
Sodium Monofluorophosphate (MFP)Fluoride ionSimilar mechanisms as PEMFP; effective against S. mutansHigh
Sodium Fluoride (NaF)Fluoride ionEnhances remineralization; antibacterial propertiesVery High

Case Studies

Several studies have highlighted the effectiveness of PEMFP in clinical settings:

  • Study on Enamel Resistance : A study demonstrated that teeth treated with PEMFP showed significantly less demineralization after exposure to acidic conditions compared to untreated teeth. This was attributed to the enhanced formation of fluorapatite .
  • Plaque Index Reduction : In a clinical trial involving 200 participants using toothpaste with PEMFP, there was a notable reduction in plaque index scores over a six-month period, indicating its efficacy in maintaining oral hygiene .
  • Long-term Effects on Dental Health : A longitudinal study assessed the long-term impact of using PEMFP-containing products on dental health outcomes and found a significant decrease in caries incidence among regular users compared to those using non-fluoride products .

Properties

CAS No.

358-69-0

Molecular Formula

C2H6FKO3P

Molecular Weight

167.14 g/mol

InChI

InChI=1S/C2H6FO3P.K/c1-2-6-7(3,4)5;/h2H2,1H3,(H,4,5);

InChI Key

QRXGMKURFWSAOB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(O)F.[K]

Origin of Product

United States

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